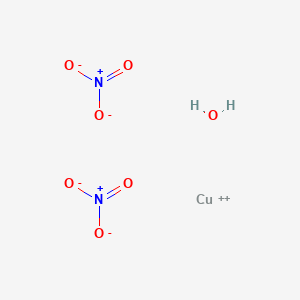

Nitrate de cuivre(II) hydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

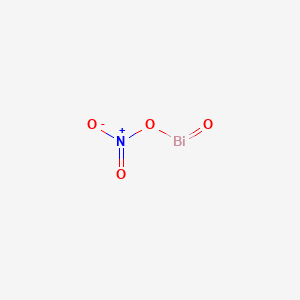

Synthesis Analysis

Copper(II) nitrate hydrate can be synthesized through various chemical routes, including the reaction of copper with nitric acid. This process involves the dissolution of copper in nitric acid, leading to the formation of copper(II) nitrate and the release of nitrogen dioxide gas. The hydration state of the compound is achieved by controlling the water content during the crystallization process.

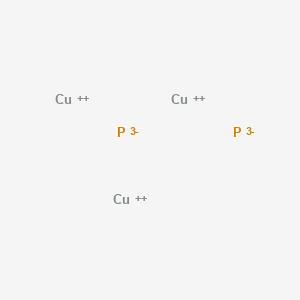

Molecular Structure Analysis

The molecular structure of copper(II) nitrate hydrate complexes can vary significantly depending on the ligands involved in the coordination sphere of copper(II) ions. For instance, the synthesis and structural analysis of bis(2,2′-bipyridyl)monobenzoatocopper(II) nitrate hydrate revealed a five-coordinate, but essentially distorted stereochemistry around the copper ion, indicating a complex interplay of ligand orientations and coordination modes (Murphy et al., 2004).

Chemical Reactions and Properties

Copper(II) nitrate is known for its role in facilitating various organic transformations. Its utility as a nitration reagent, oxidant, catalyst, or promoter highlights its versatility in organic synthesis. Recent studies have showcased its effectiveness in cyclization, C-H activation, difunctionalization, and asymmetric synthesis, underscoring the compound's significance in the field of organic chemistry (Gao et al., 2018).

Applications De Recherche Scientifique

Catalyseur pour le couplage oxydant

Le nitrate de cuivre(II) hydraté sert de catalyseur pour le couplage oxydant du 2,6-diméthylphénol . Ce processus permet de produire un matériau polymère d'ingénierie important .

Industrie textile

Dans l'industrie textile, le nitrate de cuivre(II) hydraté est utilisé à diverses fins . Cependant, les applications spécifiques dans les textiles ne sont pas détaillées dans les sources.

Polissage des métaux

Le nitrate de cuivre(II) hydraté est utilisé comme agent de polissage pour d'autres métaux . Il contribue à améliorer la brillance et la finition des surfaces métalliques .

Précurseur d'oxyde de cuivre

Le nitrate de cuivre(II) hydraté sert de précurseur à l'oxyde de cuivre . L'oxyde de cuivre trouve une application comme catalyseur pour de nombreuses transformations organiques .

Synthèse de matériaux composites Cu-BTC

Le nitrate de cuivre(II) hydraté peut être utilisé pour synthétiser de nouveaux matériaux composites Cu-BTC . Ces matériaux présentent une stabilité accrue à l'eau et sont résistants aux variations de pH .

Préparation de nanoparticules sphériques de Cu2O

Le nitrate de cuivre(II) hydraté est utilisé comme précurseur pour préparer des nanoparticules sphériques de Cu2O

Mécanisme D'action

Target of Action

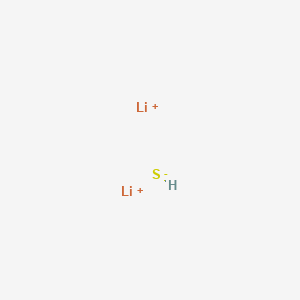

Copper(II) nitrate hydrate primarily targets copper metal and its oxide . It also targets lithium-ion batteries where it acts as a promising anode material . In the human body, it may target the blood .

Mode of Action

Copper(II) nitrate hydrate is prepared by treating copper metal or its oxide with nitric acid . This reaction illustrates the ability of copper metal to reduce silver ions . In aqueous solution, the hydrates exist as the aqua complex [Cu(H2O)6]2+ . These complexes are highly labile and subject to rapid ligand exchange due to the d9 electronic configuration of copper(II) .

Biochemical Pathways

The biochemical pathways of Copper(II) nitrate hydrate involve a quasi-reversible electrochemical conversion reaction . It also involves the reduction of nitrite to nitric oxide . Nitric oxide is a vital signaling molecule that controls blood flow and oxygenation, and nitrite serves as an important reservoir for nitric oxide in biology .

Pharmacokinetics

It is known that the compound is very soluble in water, ethanol, and ammonia . This high solubility suggests that it could have good bioavailability.

Result of Action

Copper(II) nitrate hydrate has been found to have a high initial discharge capacity of up to 2200 mAhg-1 . It is also used as an oxidizing agent for the one-step synthesis of CuO/Cu2O/C anode for lithium-ion batteries , another promising anode material for lithium-ion batteries .

Action Environment

The action of Copper(II) nitrate hydrate can be influenced by environmental factors. For instance, its solubility varies with temperature . It forms blue-green crystals and sublimes in a vacuum at 150-200 °C . It is also hygroscopic, meaning it readily absorbs moisture from the environment . These properties suggest that the compound’s action, efficacy, and stability could be affected by environmental conditions such as temperature and humidity.

Safety and Hazards

Propriétés

IUPAC Name |

copper;dinitrate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKYLARTXWTBPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571156 |

Source

|

| Record name | Copper(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13778-31-9 |

Source

|

| Record name | Copper(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)

![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)